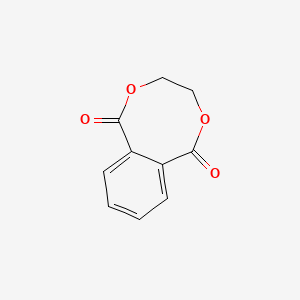

Ethylene phthalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethylene phthalate, also known as polyethylene terephthalate, is a thermoplastic polymer resin of the polyester family. It is widely used in various applications, including fibers for clothing, containers for liquids and foods, and thermoforming for manufacturing. This compound is known for its excellent combination of properties, such as mechanical strength, thermal stability, and chemical resistance .

准备方法

Ethylene phthalate is typically synthesized through the polymerization of ethylene glycol and terephthalic acid. The reaction involves heating these two compounds under the influence of chemical catalysts, resulting in the formation of a molten, viscous mass that can be spun into fibers or solidified for later processing as a plastic . Industrial production methods often involve the use of dimethyl terephthalate as an alternative starting material, which undergoes similar reaction conditions .

化学反应分析

Ethylene phthalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and heat, this compound can hydrolyze to form terephthalic acid and ethylene glycol.

Oxidation: Exposure to strong oxidizing agents can lead to the breakdown of the polymer chains.

Thermal Degradation: At high temperatures, this compound can decompose, releasing volatile compounds.

Common reagents used in these reactions include water, acids, and oxidizing agents. The major products formed from these reactions are terephthalic acid and ethylene glycol .

科学研究应用

Ethylene phthalate has numerous scientific research applications:

Chemistry: It is used as a model compound for studying polymerization and degradation processes.

Industry: It is widely used in the production of textiles, packaging materials, and engineering resins.

作用机制

The mechanism by which ethylene phthalate exerts its effects involves the formation of ester bonds between ethylene glycol and terephthalic acid. These ester bonds provide the polymer with its characteristic strength and stability. The molecular targets and pathways involved in its biodegradation include enzymatic hydrolysis by specific hydrolases that cleave the ester bonds .

相似化合物的比较

Ethylene phthalate is often compared with other similar compounds, such as:

Polyethylene: Unlike this compound, polyethylene is a simple hydrocarbon polymer without ester linkages, resulting in different mechanical and thermal properties.

Polypropylene: Similar to polyethylene, polypropylene lacks ester bonds and has different chemical resistance and mechanical properties.

Polyvinyl chloride: This compound contains chlorine atoms, which give it unique properties compared to this compound.

This compound’s uniqueness lies in its combination of mechanical strength, thermal stability, and chemical resistance, making it suitable for a wide range of applications .

属性

CAS 编号 |

4196-98-9 |

|---|---|

分子式 |

C10H8O4 |

分子量 |

192.17 g/mol |

IUPAC 名称 |

3,4-dihydro-2,5-benzodioxocine-1,6-dione |

InChI |

InChI=1S/C10H8O4/c11-9-7-3-1-2-4-8(7)10(12)14-6-5-13-9/h1-4H,5-6H2 |

InChI 键 |

SENMPMXZMGNQAG-UHFFFAOYSA-N |

规范 SMILES |

C1COC(=O)C2=CC=CC=C2C(=O)O1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)

![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)

![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/structure/B13747147.png)

![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)

![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)